molecular formula C10H12O2 B11957811 2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one

2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one

Cat. No.: B11957811
M. Wt: 164.20 g/mol
InChI Key: YZYTUKCUCAZYHF-UHFFFAOYSA-N
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Description

2-METHYL-5,6,7,8-TETRAHYDROCHROMONE is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.206 g/mol It is a derivative of chromone, a bicyclic compound consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5,6,7,8-TETRAHYDROCHROMONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-methylphenol and ethyl acetoacetate as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the chromone structure .

Industrial Production Methods

Industrial production of 2-METHYL-5,6,7,8-TETRAHYDROCHROMONE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5,6,7,8-TETRAHYDROCHROMONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the reagents and conditions used .

Scientific Research Applications

2-METHYL-5,6,7,8-TETRAHYDROCHROMONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-5,6,7,8-TETRAHYDROCHROMONE involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5,6,7,8-TETRAHYDROCHROMONE is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3

InChI Key

YZYTUKCUCAZYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)CCCC2

Origin of Product

United States

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